
Acetic acid;1,1,1-trifluoropent-4-en-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid;1,1,1-trifluoropent-4-en-2-ol is a chemical compound with the molecular formula C7H11F3O2. This compound is notable for its unique structure, which includes both an acetic acid moiety and a trifluoropent-4-en-2-ol group. The presence of fluorine atoms in the molecule imparts distinct chemical properties, making it a subject of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method for synthesizing 1,1,1-trifluoropent-4-en-2-ol involves the reaction of methyl 2,4-difluorobenzoate with 1,1,1-trifluoropent-4-en-2-ol in the presence of sodium hydride in 1,4-dioxane at 90°C . This reaction typically proceeds overnight, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production methods for acetic acid;1,1,1-trifluoropent-4-en-2-ol are not well-documented in the literature. the synthesis of similar fluorinated compounds often involves the use of specialized fluorination techniques and reagents to introduce the fluorine atoms into the molecular structure.
Analyse Des Réactions Chimiques
Types of Reactions
Acetic acid;1,1,1-trifluoropent-4-en-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydride. Reaction conditions vary depending on the desired transformation but often involve elevated temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the compound can yield carboxylic acids, while reduction can produce alcohols.
Applications De Recherche Scientifique
Acetic acid;1,1,1-trifluoropent-4-en-2-ol has several applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex fluorinated molecules.
Biology: Its unique structure makes it a useful probe for studying enzyme interactions and metabolic pathways.
Medicine: The compound’s fluorinated nature can enhance the bioavailability and metabolic stability of pharmaceutical agents.
Mécanisme D'action
The mechanism of action of acetic acid;1,1,1-trifluoropent-4-en-2-ol involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, leading to increased potency and selectivity. The exact pathways involved depend on the specific application and target molecule.
Comparaison Avec Des Composés Similaires
Similar Compounds
Trifluoroacetic acid: A related compound with a similar trifluoromethyl group but lacking the pent-4-en-2-ol moiety.
1,1,1-Trifluoropropan-2-ol: Another fluorinated alcohol with a shorter carbon chain.
Uniqueness
Acetic acid;1,1,1-trifluoropent-4-en-2-ol is unique due to its combination of an acetic acid group and a trifluoropent-4-en-2-ol group. This dual functionality imparts distinct chemical properties, making it valuable for a wide range of applications in research and industry.
Propriétés
Numéro CAS |
845523-68-4 |
|---|---|
Formule moléculaire |
C7H11F3O3 |
Poids moléculaire |
200.16 g/mol |
Nom IUPAC |
acetic acid;1,1,1-trifluoropent-4-en-2-ol |
InChI |
InChI=1S/C5H7F3O.C2H4O2/c1-2-3-4(9)5(6,7)8;1-2(3)4/h2,4,9H,1,3H2;1H3,(H,3,4) |
Clé InChI |
LPKIMWSBCGPORA-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)O.C=CCC(C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


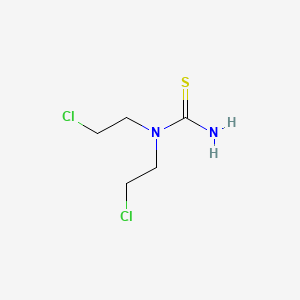
![3-Nitro-9-{[(prop-1-en-1-yl)oxy]methyl}-9H-carbazole](/img/structure/B14202704.png)
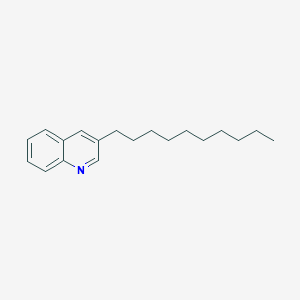
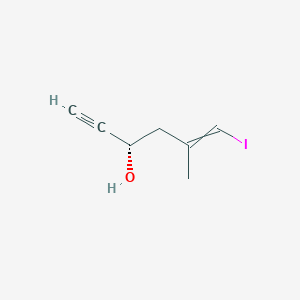
![4-[(Hexadecylamino)methyl]-2-methoxyphenol](/img/structure/B14202749.png)
![1-Phenyl-3-{2-[4-(propan-2-yl)phenoxy]anilino}but-2-en-1-one](/img/structure/B14202756.png)

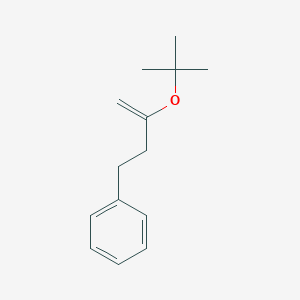


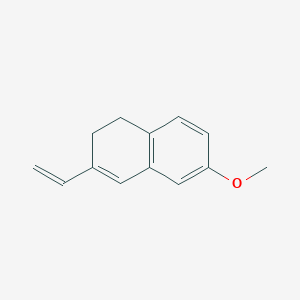
![{[2-(Hydroxyamino)-2-oxoethyl][(4-nitrophenyl)methyl]amino}acetic acid](/img/structure/B14202804.png)
![[5-chloro-1-(diphenylmethyl)-2-methyl-1H-indol-3-yl]acetic acid](/img/structure/B14202808.png)

